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Compound of Interest

Compound Name: JNJ-39393406

Cat. No.: B1673019

Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive resource for interpreting and troubleshooting negative or
inconclusive results from studies involving JNJ-39393406, a positive allosteric modulator
(PAM) of the a7 nicotinic acetylcholine receptor (nAChR).

Frequently Asked Questions (FAQS)

Q1: What is INJ-39393406 and what is its mechanism of action?

JNJ-39393406 is an investigational drug that acts as a selective positive allosteric modulator
(PAM) of the a7 nicotinic acetylcholine receptor (hAAChR).[1] Unlike a direct agonist which binds
to the primary activation site, a PAM binds to a different, allosteric site on the receptor. This
binding enhances the receptor's response to its natural ligand, acetylcholine. Specifically, INJ-
39393406 has been shown to lower the concentration of an agonist required to activate the a7
NAChR and to increase the maximum response of the receptor.[1]

Q2: For which indications has JNJ-39393406 been studied, and what were the general
outcomes?

JNJ-39393406 has been investigated in Phase Il clinical trials for the treatment of major
depressive disorder and for smoking cessation.[1] Development for other indications such as
schizophrenia and Alzheimer's disease was discontinued.[1] The clinical trials for depression
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and smoking cessation did not meet their primary endpoints, leading to the classification of

these studies as having negative results.[2]

Q3: What were the specific quantitative results of the key clinical trials with negative outcomes?

The negative outcomes of the pivotal Phase lla trials are summarized in the tables below.

Data Presentation: Summary of Negative Clinical
Trial Results

Table 1: Phase lla Study in Major Depressive Disorder (NCT02677207)[3][4]

Outcome JNJ-39393406 .
Placebo (n=36) p-value Interpretation
Measure (n=35)
Change in
Montgomery- -
No statistically
Asberg _ . .
) No significant No significant significant
Depression ) ) 0.78 )
_ improvement improvement antidepressant
Rating Scale
effect observed.
(MADRS) Total
Score
Change in Brief o
No statistically
Assessment of o
o o o significant
Cognition in No significant No significant ) )
] ] ] ] 0.34 improvement in
Schizophrenia improvement improvement N ]
cognitive function
(BACS)
) observed.
Composite Score
No significant
difference in
Adverse Events Well-tolerated Well-tolerated 0.44 adverse events
between the two
groups.
Table 2: Smoking Cessation Study[5]
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Outcome Measure JNJ-39393406 Placebo Interpretation

The drug did not
Number of Abstinent No significant No significant improve the ability of
Days increase increase participants to abstain

from smoking.

The drug did not lead

Total Smoking No significant No significant )
) ) to a decrease in the
Exposure reduction reduction )
amount of smoking.
The drug did not
Craving and No significant No significant alleviate nicotine
Withdrawal Symptoms  improvement improvement craving or withdrawal
symptoms.
No beneficial effects
No significant No significant on cognitive function

Cognitive Function ) ) ]
improvement improvement were observed during

the quit attempt.

Experimental Protocols and Methodologies

While full, detailed study protocols are not publicly available, the following summarizes the key
methodological aspects of the negative clinical trials.

Phase lla Trial in Major Depressive Disorder (NCT02677207):

o Study Design: A randomized, double-blind, placebo-controlled, add-on to treatment-as-usual
trial.[3][4]

o Participants: 71 patients diagnosed with unipolar depression.[3]

 Intervention: INJ-39393406 administered for two weeks, added to the patients' existing
antidepressant medication.[3]

e Primary Outcome Measures:
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o Change in mood assessed by the Montgomery-Asberg Depression Rating Scale
(MADRS).[3][4]

o Change in cognitive function assessed by the Brief Assessment of Cognition in
Schizophrenia (BACS) composite score.[3][4]

Smoking Cessation Trial:

o Study Design: A within-subject, cross-over design conducted in two parallel studies: one with
healthy smokers and one with smokers with schizophrenia.[5]

o Participants: 36 healthy smokers and 62 smokers with schizophrenia.[5]

 Intervention: Participants received either INJ-39393406 (100 mg twice daily) or a placebo in
two separate 3-week phases, with a washout period in between.[5] In each phase,
participants smoked as they wished for the first two weeks and then attempted to quit during
the third week.[5]

e Primary Outcome Measures:
o Number of abstinent days, confirmed by carbon monoxide levels.[5]
o Reduction in total smoking exposure.[5]
e Secondary Outcome Measures:
o Symptoms of withdrawal and craving.[5]
o Performance on cognitive tasks (N-back and continuous performance task).[5]

Troubleshooting Guides

Issue: My in-vitro/in-vivo preclinical results with an a7 nAChR PAM are positive, but the clinical
data for INJ-39393406 is negative. How can | reconcile this?

Possible Explanations & Troubleshooting Steps:
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e Translational Gap: Preclinical models, while valuable, may not fully recapitulate the
complexity of human neuropsychiatric disorders. The circuits and pathologies underlying
depression and nicotine addiction in humans are far more intricate than in animal models.

o Recommendation: Critically evaluate the translatability of your preclinical model. Does it
reflect the patient population, disease heterogeneity, and chronicity seen in the clinic?
Consider using multiple, complementary models to strengthen the translational relevance
of your findings.

o Target Engagement and Dosing: While JNJ-39393406 demonstrated target engagement in
early studies, the optimal dose and dosing regimen for therapeutic efficacy in a complex
clinical population may not have been achieved.

o Recommendation: In your own studies, ensure you have robust biomarkers of target
engagement. Are you able to demonstrate that your compound is reaching the target in
the brain at sufficient concentrations and for an appropriate duration to exert a therapeutic
effect?

» Patient Population and Disease Heterogeneity: Major depressive disorder and nicotine
dependence are heterogeneous conditions with diverse underlying neurobiology. A drug
targeting a specific pathway like the a7 nAChR may only be effective in a sub-population of
patients.

o Recommendation: Consider incorporating biomarkers in your studies to stratify your study
population. Are there genetic or neurophysiological markers that could predict a response
to an a7 nAChR PAM?

Issue: | am designing a study with an a7 nAChR PAM and want to avoid the pitfalls that may
have led to the negative results of INJ-39393406.

Recommendations for Study Design:

» Endpoint Selection: The choice of primary endpoints is critical. For cognitive enhancement,
ensure the chosen tests are sensitive to the specific cognitive domains targeted by a7
nNAChR modulation. For depression, consider that effects on mood may be secondary to
improvements in cognition or anhedonia.
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o Duration of Treatment: The two-week treatment duration in the JINJ-39393406 depression
trial may have been too short to observe significant clinical improvement. Neuroplastic
changes underlying antidepressant and pro-cognitive effects often require longer treatment

periods.

o Combination Therapy: The add-on design in the depression trial introduces variability due to
the diverse background medications. While reflective of real-world use, it can mask the true
effect of the investigational drug. Consider studies in monotherapy or with a more restricted
list of allowed concomitant medications.

e Receptor Desensitization: While PAMs are thought to mitigate the receptor desensitization
seen with direct agonists, this phenomenon should still be considered, especially with

chronic dosing.

o Recommendation: Incorporate measures of receptor function or downstream signaling to
monitor for potential desensitization over the course of your study.
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Caption: Simplified signaling pathway of the a7 nAChR modulated by JNJ-39393406.
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Caption:

High-level workflows of the INJ-39393406 clinical trials with negative outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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